molecular formula C26H19BrN4O2 B2575739 5-benzyl-N-(3-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923122-66-1

5-benzyl-N-(3-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2575739
CAS RN: 923122-66-1
M. Wt: 499.368
InChI Key: QTHNMWYDCVYIHJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are nitrogen-containing heterocycles that are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as pyrazolo[3,4-b]pyridines, have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, including similar structures to the compound , illustrates the versatility of these molecules. Researchers have developed efficient synthetic routes starting from commercially available materials, leading to a variety of functionally diverse compounds. This demonstrates the potential for creating a large library of compounds for further study (Grošelj et al., 2015).

Potential Biological Activities

Research into the biological applications of pyrazolo[4,3-c]pyridine derivatives has identified several compounds with promising activities. For instance, derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase, showcasing the therapeutic potential of these molecules (Samala et al., 2013).

Antimicrobial Properties

The antimicrobial evaluation of novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones reveals significant antibacterial and antifungal properties. This suggests the potential for these compounds to be developed into new antimicrobial agents, addressing the ongoing need for novel antibiotics (Elgemeie et al., 2017).

Novel Heterocyclic Compounds

The utility of pyrazolo[4,3-c]pyridine derivatives extends beyond biological activities, with studies demonstrating their role in the synthesis of new heterocyclic compounds. These molecules serve as key intermediates in the construction of complex heterocyclic frameworks, highlighting their significance in synthetic organic chemistry (Stanovnik et al., 2003).

properties

IUPAC Name

5-benzyl-N-(3-bromophenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrN4O2/c27-19-10-7-11-20(14-19)28-25(32)22-16-30(15-18-8-3-1-4-9-18)17-23-24(22)29-31(26(23)33)21-12-5-2-6-13-21/h1-14,16-17H,15H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHNMWYDCVYIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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